![molecular formula C9H12N2O B14687262 4-[2-(Aziridin-1-yl)ethoxy]pyridine CAS No. 29450-06-4](/img/structure/B14687262.png)
4-[2-(Aziridin-1-yl)ethoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Aziridin-1-yl)ethoxy]pyridine is an organic compound with the chemical formula C₉H₁₂N₂O. It consists of a pyridine ring substituted with a 2-(aziridin-1-yl)ethoxy group. This compound is of interest due to its unique structure, which combines the reactivity of aziridine with the aromatic stability of pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Aziridin-1-yl)ethoxy]pyridine typically involves the reaction of 4-hydroxy-2-pyridine with 2-chloroethylaziridine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyridine is replaced by the 2-(aziridin-1-yl)ethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Aziridin-1-yl)ethoxy]pyridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted ethoxyamines.
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include primary and secondary amines, thiols, and alcohols. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used, often in the presence of a catalyst or under acidic conditions.
Major Products
Nucleophilic Ring Opening: Substituted ethoxyamines.
Oxidation: N-oxides or other oxidized derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
4-[2-(Aziridin-1-yl)ethoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a DNA cross-linking agent due to the reactivity of the aziridine ring.
Medicine: Explored for its anticancer properties, as aziridine-containing compounds can alkylate DNA and inhibit cell division.
Industry: Utilized in the production of polymers and coatings, where the aziridine group can undergo polymerization reactions.
Mechanism of Action
The mechanism of action of 4-[2-(Aziridin-1-yl)ethoxy]pyridine involves the reactivity of the aziridine ring. The strained three-membered ring is highly reactive and can undergo nucleophilic attack, leading to ring opening and the formation of reactive intermediates. These intermediates can interact with biological molecules, such as DNA, leading to cross-linking and inhibition of replication and transcription. The pyridine ring provides stability and can participate in additional interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simple three-membered ring containing nitrogen, known for its high reactivity.
4-Hydroxy-2-pyridine: A pyridine derivative with a hydroxyl group, used as a precursor in the synthesis of 4-[2-(Aziridin-1-yl)ethoxy]pyridine.
2-Chloroethylaziridine: An aziridine derivative used in the synthesis of this compound.
Uniqueness
This compound is unique due to the combination of the aziridine and pyridine functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry. The presence of the aziridine ring imparts high reactivity, while the pyridine ring provides stability and additional sites for chemical modification.
Properties
CAS No. |
29450-06-4 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-[2-(aziridin-1-yl)ethoxy]pyridine |
InChI |
InChI=1S/C9H12N2O/c1-3-10-4-2-9(1)12-8-7-11-5-6-11/h1-4H,5-8H2 |
InChI Key |
XYBTWBADKICATR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CCOC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


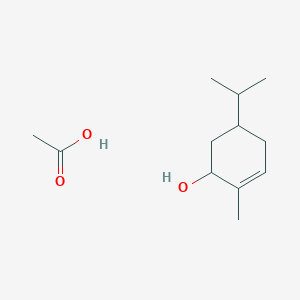
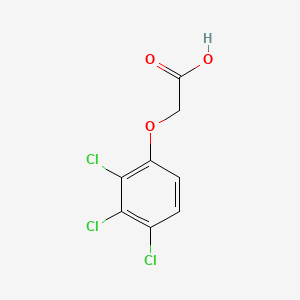
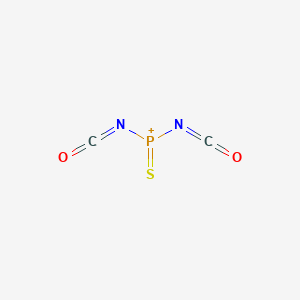

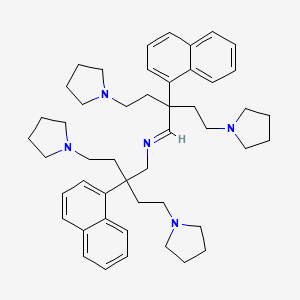
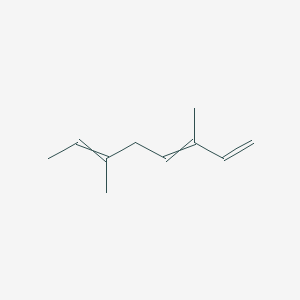
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)

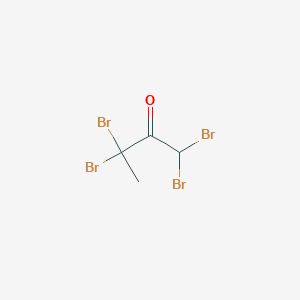

![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)
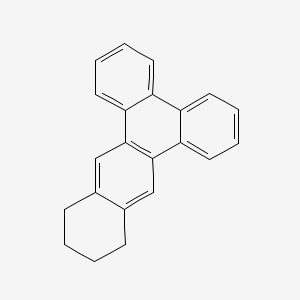
phosphanium bromide](/img/structure/B14687257.png)

